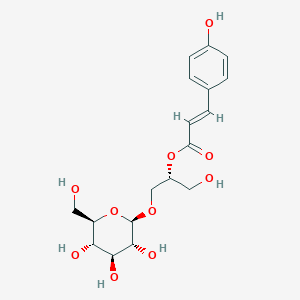

Regaloside H

Description

Properties

Molecular Formula |

C18H24O10 |

|---|---|

Molecular Weight |

400.4 g/mol |

IUPAC Name |

[(2R)-1-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C18H24O10/c19-7-12(27-14(22)6-3-10-1-4-11(21)5-2-10)9-26-18-17(25)16(24)15(23)13(8-20)28-18/h1-6,12-13,15-21,23-25H,7-9H2/b6-3+/t12-,13-,15-,16+,17-,18-/m1/s1 |

InChI Key |

WYSRAMKKFNDRPR-BFQBLSCMSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O[C@H](CO)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OC(CO)COC2C(C(C(C(O2)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Regaloside H: A Comprehensive Technical Guide on its Discovery, Natural Source Identification, and Biological Activity

A Technical Whitepaper for Researchers and Drug Development Professionals

Foreword

Regaloside H, a phenylpropanoid glycerol glucoside, has emerged as a molecule of interest within the scientific community, particularly for its potential therapeutic applications. This document provides an in-depth technical guide on the discovery, natural source identification, and biological activities of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and insights into its mechanism of action.

Discovery and Natural Source Identification

This compound was first discovered as a constituent of the bulbs of Lilium auratum Lindl. var. platyphyllum Baker, a species of lily native to Japan. Its isolation and structural elucidation were part of broader investigations into the chemical constituents of the Liliaceae family, known for producing a variety of bioactive compounds. Subsequent studies have also identified this compound in other Lilium species, including Lilium pensylvanicum and Lilium mackliniae.

The initial discovery and characterization of this compound were achieved through a series of chromatographic and spectroscopic techniques, which are detailed in the experimental protocols section of this guide.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₈H₂₄O₁₀ |

| Molecular Weight | 400.4 g/mol |

| Appearance | Amorphous powder |

| Solubility | Soluble in methanol and water |

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and structural elucidation of this compound, as well as for the assessment of its biological activity.

Isolation and Purification of this compound

The following protocol is based on the methods employed for the isolation of phenylpropanoid glycerol glucosides from Lilium species.

3.1.1. Extraction:

-

Fresh bulbs of Lilium auratum var. platyphyllum are minced and extracted with methanol (MeOH) at room temperature.

-

The methanolic extract is concentrated under reduced pressure to yield a viscous residue.

-

The residue is then partitioned between n-hexane and water to remove nonpolar constituents.

-

The aqueous layer is further extracted successively with diethyl ether, chloroform, and n-butanol.

3.1.2. Chromatographic Purification:

-

The n-butanol soluble fraction, which contains the glycosides, is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of chloroform-methanol-water (e.g., starting from 30:3:1 to 7:3:1, lower layer) to separate different fractions based on polarity.

-

Fractions containing this compound are identified by thin-layer chromatography (TLC) analysis.

-

Further purification is achieved by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC).

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic methods.

3.2.1. Mass Spectrometry (MS):

-

FAB-MS (Fast Atom Bombardment Mass Spectrometry): Provides information about the molecular weight of the compound. For this compound, a prominent ion peak corresponding to [M+H]⁺ or [M+Na]⁺ would be observed.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR and ¹³C-NMR spectra are recorded in a suitable deuterated solvent (e.g., CD₃OD).

-

¹H-NMR (Proton NMR): Provides information about the number of different types of protons and their chemical environments. Key signals for this compound would include those for the aromatic protons of the p-coumaroyl group, the vinyl protons, the glycerol moiety protons, and the sugar protons.

-

¹³C-NMR (Carbon-13 NMR): Provides information about the number of different types of carbon atoms. Characteristic signals include those for the carbonyl carbon of the ester, the aromatic and vinyl carbons, the glycerol carbons, and the sugar carbons.

-

2D-NMR (COSY, HMQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, confirming the structure of the p-coumaroyl group, the glycerol backbone, and the sugar moiety, as well as their points of attachment.

Table 1: Spectroscopic Data for this compound

| ¹H-NMR (CD₃OD, 400 MHz) δ ppm | ¹³C-NMR (CD₃OD, 100 MHz) δ ppm | Assignment |

| Data not available in search results | Data not available in search results | p-coumaroyl group |

| Data not available in search results | Data not available in search results | Glycerol moiety |

| Data not available in search results | Data not available in search results | Glucose moiety |

(Note: Specific chemical shift and coupling constant data for this compound were not available in the performed searches. The table is a template for where such data would be presented.)

In-vitro Anti-inflammatory Activity Assay

The following protocol describes a common method for evaluating the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

3.3.1. Cell Culture:

-

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

3.3.2. Nitric Oxide (NO) Production Inhibition Assay:

-

RAW 264.7 cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

The cells are then pre-treated with various concentrations of this compound for 1 hour.

-

Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

-

The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.

-

The IC₅₀ value (the concentration of this compound that inhibits 50% of NO production) is determined from the dose-response curve.

Table 2: Quantitative Anti-inflammatory Activity of this compound

| Assay | Cell Line | Parameter | Result |

| Nitric Oxide Production Inhibition | RAW 264.7 | IC₅₀ | Data not available in search results |

(Note: Specific quantitative data on the anti-inflammatory activity of this compound were not available in the performed searches. This table is a template for presenting such data.)

Biological Activity and Signaling Pathways

While specific experimental data on the anti-inflammatory mechanism of this compound is limited in the available search results, its classification as a flavonoid suggests potential involvement in key inflammatory signaling pathways. Flavonoids are known to exert their anti-inflammatory effects through various mechanisms, including the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Potential Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO. It is hypothesized that this compound may inhibit this pathway, thereby reducing the production of inflammatory mediators.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Potential Modulation of the MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are activated in response to extracellular stimuli, including LPS. Activated MAPKs can lead to the activation of transcription factors that regulate the expression of pro-inflammatory genes. Flavonoids have been shown to modulate MAPK signaling, and it is plausible that this compound shares this property.

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Conclusion and Future Directions

This compound is a naturally occurring phenylpropanoid glycerol glucoside with potential anti-inflammatory properties. This guide has provided a comprehensive overview of its discovery, natural sources, and the experimental protocols used for its study. While its precise mechanism of action requires further investigation, its structural similarity to other bioactive flavonoids suggests that it may exert its effects through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

Future research should focus on:

-

Obtaining detailed spectroscopic data (¹H and ¹³C NMR) for this compound to serve as a definitive reference.

-

Conducting in-depth in-vitro and in-vivo studies to quantify its anti-inflammatory efficacy and elucidate its specific molecular targets within the NF-κB and MAPK pathways.

-

Exploring its potential in preclinical models of inflammatory diseases to assess its therapeutic promise.

The information compiled in this technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential therapeutic application of this compound.

A Technical Guide to the Isolation of Regaloside H from Lilium Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regaloside H, a phenylpropanoid glycerol glucoside found in various Lilium species, has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the isolation of this compound, including detailed experimental protocols, quantitative data, and an exploration of its biological activities and associated signaling pathways. Information is presented to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring phenylpropanoid glycerol glucoside that has been identified in several species of the Lilium genus, including Lilium auratum, Lilium pensylvanicum, and Lilium mackliniae[1]. Its chemical structure and properties have been characterized, and it is recognized for its potential as a gluconeogenesis inhibitor and an anticancer agent.[2] This document outlines the methodologies for the successful isolation and purification of this compound and summarizes the current understanding of its biological effects at a molecular level.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₈H₂₄O₁₀ |

| Molecular Weight | 400.38 g/mol |

| CAS Number | 126239-77-8 |

| Appearance | White amorphous powder |

| Purity | >98% (when purified)[1] |

Isolation and Purification of this compound from Lilium Species

The following protocol is a comprehensive methodology for the isolation and purification of this compound from the bulbs of Lilium species, based on established techniques for phenylpropanoid glycosides.

Experimental Protocol: Extraction and Fractionation

-

Plant Material Preparation: Fresh or dried bulbs of a suitable Lilium species (e.g., Lilium auratum var. platyphyllum) are collected and cleaned. The bulbs are then sliced and air-dried or freeze-dried to remove moisture.

-

Extraction: The dried and powdered bulb material is extracted exhaustively with methanol at room temperature. The resulting methanol extract is then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This compound, being a moderately polar glycoside, is typically enriched in the ethyl acetate or n-butanol fraction.

Experimental Protocol: Chromatographic Purification

A multi-step chromatographic approach is employed for the purification of this compound from the enriched fraction.

-

Column Chromatography (Silica Gel): The active fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Column Chromatography (ODS): Fractions rich in this compound are further purified on an octadecylsilyl (ODS) silica gel column, using a stepwise gradient of methanol in water.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 column, using an isocratic or gradient elution with a mobile phase of acetonitrile and water, to yield highly pure this compound.

Quantitative Data

Concentration of this compound in Lilium lancifolium

An HPLC-PDA method was developed for the simultaneous determination of eight regalosides in the bulbs of Lilium lancifolium. The quantitative results for this compound are summarized below.

| Parameter | Value |

| Concentration in Bulb Extract | 1.12–29.76 mg/g (freeze-dried material) |

| Linearity (r²) | ≥0.9999 |

| Limit of Detection (LOD) | 0.10–0.66 µg/mL |

| Limit of Quantitation (LOQ) | 0.29–2.01 µg/mL |

| Recovery | 95.39–103.925% |

| Precision (RSD) | <2.78% |

Biological Activity of this compound

This compound has demonstrated noteworthy biological activities, particularly in the areas of metabolic regulation and cancer therapy.

| Biological Activity | Assay System | Result |

| Gluconeogenesis Inhibition | H4IIE rat hepatoma cells | 36.8% reduction in glucose production at 10 µM[2] |

| Anticancer Activity | Various cancer cell lines | Potential to induce apoptosis and inhibit kinase activity (specific IC50 values not yet reported in publicly available literature) |

Biological Activities and Signaling Pathways

Gluconeogenesis Inhibition

This compound has been identified as an inhibitor of gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. In a study using H4IIE rat hepatoma cells, this compound at a concentration of 10 μM was shown to suppress glucose production by 36.8%[2]. This activity suggests that this compound may have potential as a therapeutic agent for the management of type 2 diabetes and other metabolic disorders characterized by excessive hepatic glucose production.

Anticancer Activity: Apoptosis Induction and Kinase Inhibition

Preliminary evidence suggests that this compound possesses anticancer properties, primarily through the induction of apoptosis (programmed cell death) and the inhibition of kinase activity. While specific IC50 values for this compound against various cancer cell lines are not yet widely available in the public domain, the proposed mechanisms of action align with those of other known natural product-based anticancer agents.

The induction of apoptosis is a key mechanism by which many chemotherapeutic agents eliminate cancer cells. This process can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of a cascade of cysteine proteases known as caspases, which execute the dismantling of the cell.

Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. By inhibiting specific kinases, it is possible to disrupt the signaling pathways that drive cancer cell proliferation, survival, and metastasis.

Conclusion

This compound, a phenylpropanoid glycerol glucoside from Lilium species, presents a promising lead compound for the development of novel therapeutics for metabolic diseases and cancer. This guide provides a foundational understanding of its isolation, quantification, and biological activities. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways modulated by this compound, and to establish its efficacy and safety in preclinical and clinical settings. The detailed methodologies and data presented herein are intended to facilitate these future investigations.

References

Regaloside H: A Potential Inhibitor of Hepatic Gluconeogenesis

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The increasing prevalence of metabolic disorders, particularly type 2 diabetes, has intensified the search for novel therapeutic agents that can effectively manage hyperglycemia. One of the key contributors to elevated blood glucose levels in diabetic individuals is dysregulated hepatic gluconeogenesis, the de novo synthesis of glucose in the liver. Recent research has identified Regaloside H, a phenylpropanoid glycerol glucoside, as a potential inhibitor of this pathway. This technical guide provides an in-depth overview of the current scientific understanding of this compound's effects on hepatic glucose production, including available quantitative data, detailed experimental protocols, and a visual representation of the key signaling pathways involved in gluconeogenesis.

Quantitative Data on Gluconeogenic Inhibition

Currently, the primary research on this compound has focused on its in vitro effects on hepatic glucose production. A key study demonstrated that this compound can significantly suppress gluconeogenesis in a rat hepatoma cell line.[1][2] The available quantitative data is summarized in the table below.

| Compound | Cell Line | Concentration | Inhibition of Glucose Production (%) | Reference |

| This compound | H4IIE (Rat Hepatoma) | 10 µM | 36.8% | [1][2] |

Table 1: In vitro inhibition of hepatic glucose production by this compound.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the replication and advancement of research. The following protocol outlines the cell-based hepatic gluconeogenesis assay used to evaluate the inhibitory potential of this compound.[1]

Cell Culture and Induction of Gluconeogenesis

-

Cell Line: H4IIE rat hepatoma cells are utilized for their established utility in modeling hepatic glucose metabolism.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin in a humidified atmosphere of 5% CO2 at 37°C.

-

Assay Plating: For the gluconeogenesis assay, cells are subcultured in 24-well plates.

-

Induction Medium: Once the cells reach confluence, the standard culture medium is replaced with a glucose-free DMEM supplemented with 20 mM sodium lactate and 2 mM sodium pyruvate. This medium provides the necessary substrates for gluconeogenesis.

-

Hormonal Induction: To stimulate gluconeogenesis, cells are treated with 0.5 µL of dexamethasone and 10 mM 8-(4-Chlorophenylthio)adenosine 3',5'-cyclic monophosphate (8-CTP-cAMP). Dexamethasone and cAMP analogs are potent inducers of the key gluconeogenic enzymes.

-

Insulin Suppression (Control): As a positive control for the inhibition of glucose production, a set of wells is treated with 10 nM insulin after 8 hours of hormonal induction.

Treatment with this compound

-

Compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

-

Application: The stock solution is then diluted in the induction medium to the desired final concentration (e.g., 10 µM) and applied to the cells at the time of hormonal induction.

Measurement of Glucose Production

-

Sample Collection: After the incubation period with the test compound and gluconeogenic inducers, the cell culture supernatant is collected.

-

Glucose Quantification: The concentration of glucose in the supernatant is measured using a commercially available glucose assay kit, which is typically based on an enzymatic reaction that produces a colorimetric or fluorescent signal proportional to the glucose concentration.

Signaling Pathways in Gluconeogenesis

While the precise molecular mechanism of this compound's inhibitory action on gluconeogenesis has not yet been elucidated, it is hypothesized to impinge upon the key regulatory signaling pathways. The diagrams below illustrate the general framework of the AMPK/SIRT1 and PI3K/Akt pathways, which are central to the control of hepatic glucose production. The specific interactions of this compound with these pathways remain an area for future investigation.

Caption: The AMPK/SIRT1 signaling pathway in hepatic gluconeogenesis.

Caption: The PI3K/Akt signaling pathway in the regulation of gluconeogenesis.

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for assessing the impact of this compound on hepatic gluconeogenesis in vitro.

Caption: Workflow for in vitro gluconeogenesis inhibition assay.

Conclusion and Future Directions

The available evidence suggests that this compound is a promising natural compound with the potential to inhibit hepatic gluconeogenesis. The in vitro data provides a solid foundation for further investigation. However, to fully understand its therapeutic potential, future research should focus on:

-

Elucidating the Molecular Mechanism: Investigating the direct effects of this compound on the key gluconeogenic enzymes, such as glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK), and its influence on the AMPK/SIRT1 and PI3K/Akt signaling pathways.

-

In Vivo Efficacy: Conducting animal studies to evaluate the in vivo effects of this compound on blood glucose levels, glucose tolerance, and insulin sensitivity in relevant models of metabolic disease.

-

Structure-Activity Relationship Studies: Exploring the chemical structure of this compound to identify key functional groups responsible for its bioactivity, which could guide the synthesis of more potent and specific derivatives.

References

Anticancer Potential of Regaloside H: An Overview of Currently Available Research

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the anticancer potential of Regaloside H, specifically concerning its ability to induce apoptosis. Despite targeted searches for its cytotoxic and apoptotic effects on cancer cells, no studies providing quantitative data, detailed experimental protocols, or elucidated signaling pathways for this compound were identified.

While the chemical structure of this compound is documented, its biological activities, particularly in the context of cancer, remain unexplored in published research. This lack of data prevents the compilation of an in-depth technical guide as requested.

For researchers, scientists, and drug development professionals interested in the anticancer potential of natural compounds, the broader class of glycosides, to which this compound belongs, has shown promise. Several studies on other glycosides have demonstrated their ability to induce apoptosis in various cancer cell lines. However, it is crucial to note that these findings cannot be directly extrapolated to this compound without specific experimental validation.

General Apoptotic Signaling Pathways

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Therapeutic agents that can induce apoptosis in cancer cells are of significant interest in oncology research. The two primary pathways of apoptosis are the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.

A generalized representation of the apoptotic signaling cascade is provided below. This diagram illustrates the key molecular players and their interactions that lead to programmed cell death. It is important to emphasize that this is a general model, and the specific proteins and interactions involved can vary depending on the cell type and the apoptotic stimulus.

The Kinase Inhibition Mechanism of Regaloside H in Cancer Cells: A Technical Overview

Disclaimer: As of November 2025, publicly available scientific literature does not provide specific details regarding the kinase inhibition mechanism of Regaloside H in cancer cells. Therefore, this technical guide will provide a comprehensive overview of the general principles of kinase inhibition in oncology, drawing upon established research with other kinase inhibitors. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the potential mechanisms by which a compound like this compound might exert its anti-cancer effects through kinase modulation.

Introduction to Kinase Inhibition in Cancer Therapy

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular pathways, including cell growth, proliferation, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell division and tumor progression.[1][3] Kinase inhibitors have emerged as a major class of targeted cancer therapies, designed to block the activity of specific kinases that are overactive or mutated in cancer cells.[1][3][4] These inhibitors typically function by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade that drives cancer cell survival and proliferation.[2][4]

Potential Signaling Pathways Targeted by Kinase Inhibitors

Several key signaling pathways are frequently dysregulated in cancer and are common targets for kinase inhibitors. While the specific pathways affected by this compound are unknown, a novel kinase inhibitor could potentially modulate one or more of the following:

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, growth, and metabolism.[1][5] Its aberrant activation is common in many cancers.

-

MAPK/ERK Pathway: This pathway regulates cell proliferation, differentiation, and survival.[6] It is often hyperactivated in various tumor types.

-

JAK-STAT Pathway: This pathway is involved in immune responses, inflammation, and cell growth. Its dysregulation can contribute to cancer development.

-

NF-κB Pathway: This pathway plays a key role in inflammation, immunity, and cell survival. Its constitutive activation is observed in many cancers.[6]

Below are diagrams illustrating these key signaling pathways that are often targeted by kinase inhibitors.

Caption: PI3K/Akt/mTOR Signaling Pathway.

Caption: MAPK/ERK Signaling Pathway.

Quantitative Analysis of Kinase Inhibitor Activity

The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) value, which represents the concentration of the drug required to inhibit 50% of the target kinase's activity.[7][8] Lower IC50 values indicate greater potency. The following table summarizes representative IC50 values for various kinase inhibitors against different cancer cell lines, illustrating the type of data that would be crucial for characterizing a new compound like this compound.

| Compound | Target Kinase(s) | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | Not Specified | HCT116 | 22.4 | [9] |

| Compound 2 | Not Specified | HCT116 | 0.34 | [9] |

| Nerolidol | Not Specified | Leishmania amazonensis | 0.008 | [10] |

| (+)-limonene | Not Specified | Leishmania amazonensis | 0.549 | [10] |

| α-terpineol | Not Specified | Leishmania amazonensis | 0.678 | [10] |

| 1,8-cineole | Not Specified | Leishmania amazonensis | 4.697 | [10] |

Experimental Protocols for Characterizing Kinase Inhibitors

A series of in vitro and cell-based assays are essential to determine the mechanism of action of a potential kinase inhibitor.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme.

Objective: To determine the IC50 value of a compound against a specific kinase.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing the purified kinase, a substrate (peptide or protein), ATP (often radiolabeled or coupled to a reporter system), and varying concentrations of the test compound (e.g., this compound).[11][12][13]

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C or 37°C) for a specific period to allow for phosphorylation of the substrate.

-

Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. Common detection methods include:

-

Radiometric Assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.[11]

-

Luminescence-based Assays: Measuring the amount of ADP produced using coupled enzyme reactions (e.g., ADP-Glo™ Kinase Assay).[12]

-

Fluorescence-based Assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate (e.g., TR-FRET).[14]

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the data is plotted to determine the IC50 value.[7]

Caption: General workflow for an in vitro kinase assay.

Cell Viability and Apoptosis Assays

These assays assess the effect of the kinase inhibitor on cancer cell survival and proliferation.

Objective: To determine the cytotoxic and pro-apoptotic effects of a compound on cancer cells.

Methodologies:

-

Cell Viability Assay (e.g., MTT or Crystal Violet Assay):

-

Cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compound for different time points (e.g., 24, 48, 72 hours).[7][9]

-

A reagent (e.g., MTT) is added, which is converted into a colored product by viable cells.

-

The absorbance is measured to quantify the number of viable cells. The IC50 for cell viability is then calculated.[7]

-

-

Apoptosis Assay (e.g., Annexin V/PI Staining):

-

Cells are treated with the test compound.

-

Cells are stained with Annexin V (which binds to apoptotic cells) and Propidium Iodide (PI, which stains necrotic cells).[15]

-

The percentage of apoptotic cells is quantified using flow cytometry.[15] An increase in the apoptotic cell population indicates that the compound induces programmed cell death.

-

Conclusion

While specific data on the kinase inhibition mechanism of this compound is currently unavailable, this guide outlines the fundamental principles and experimental approaches used to characterize such a compound. The anti-cancer potential of a novel agent like this compound would be elucidated by identifying its specific kinase targets, determining its potency through in vitro kinase assays, and confirming its effects on cancer cell viability and apoptosis. The modulation of key signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, would be a primary focus of investigation. Future research is required to determine if this compound functions as a kinase inhibitor and to delineate its precise mechanism of action in cancer cells.

References

- 1. Targeting cancer with kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are RSK inhibitors and how do they work? [synapse.patsnap.com]

- 3. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 9. researchgate.net [researchgate.net]

- 10. lines ic50 values: Topics by Science.gov [science.gov]

- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. biomolecularsystems.com [biomolecularsystems.com]

- 13. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 15. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Basic Molecular Structure and Biological Activity of Regaloside H

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside H is a naturally occurring phenylpropanoid glycerol glucoside that has garnered interest within the scientific community for its potential therapeutic applications. Found in plants of the Lilium genus, this compound has been identified as an inhibitor of gluconeogenesis, suggesting a possible role in the management of hyperglycemia. Furthermore, preliminary information suggests potential anticancer properties, although this area requires more extensive investigation. This technical guide provides a comprehensive overview of the basic molecular structure of this compound, its known biological activities with a focus on gluconeogenesis inhibition, and detailed experimental protocols for assays cited in the literature.

Core Molecular Structure of this compound

This compound is characterized by a p-coumaroyl group esterified to a glycerol backbone, which is in turn glycosidically linked to a glucose molecule. The precise stereochemistry is crucial for its biological activity.

Chemical and Physical Properties

A summary of the key identifiers and properties of this compound is presented in the table below for easy reference.

| Property | Value | Citation(s) |

| IUPAC Name | [(2R)-1-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | [1] |

| CAS Number | 126239-77-8 | [1] |

| Chemical Formula | C₁₈H₂₄O₁₀ | [1] |

| Molecular Weight | 400.38 g/mol | [2][3][4] |

| Canonical SMILES | C1=CC(=CC=C1/C=C/C(=O)O--INVALID-LINK--CO[C@H]2--INVALID-LINK--CO)O)O">C@@HO)O | [1] |

| Appearance | White to off-white solid |

Biological Activity and Potential Therapeutic Applications

The primary and most well-documented biological activity of this compound is its ability to inhibit gluconeogenesis in liver cells. There are also preliminary, yet unverified, claims of its potential as an anticancer agent.

Inhibition of Gluconeogenesis

Gluconeogenesis is a metabolic pathway that results in the generation of glucose from certain non-carbohydrate carbon substrates. In conditions such as type 2 diabetes, excessive hepatic gluconeogenesis is a major contributor to hyperglycemia. Therefore, inhibitors of this pathway are of significant therapeutic interest.

A key study has demonstrated that this compound can significantly suppress glucose production in hepatocytes.[5][6]

| Compound | Cell Line | Concentration (µM) | Inhibition of Glucose Production (%) | Citation(s) |

| This compound | H4IIE rat hepatoma | 10 | 36.8 | [6] |

Potential Anticancer Activity (Preliminary)

Some commercial suppliers of this compound suggest that it may possess anticancer properties by inducing apoptosis (programmed cell death) and inhibiting kinase activity.[1] However, it is crucial to note that at the time of this writing, these claims are not substantiated by peer-reviewed experimental studies in the public domain. Further research is required to validate these potential activities.

Signaling Pathways

Gluconeogenesis Pathway and Potential Inhibition Points

The precise molecular mechanism by which this compound inhibits gluconeogenesis has not yet been fully elucidated. The diagram below illustrates a simplified overview of the hepatic gluconeogenesis pathway, highlighting key enzymes that are common targets for inhibitory compounds. It is plausible that this compound exerts its effects by modulating the activity of one or more of these enzymes, or by influencing upstream signaling pathways such as the AMPK or Akt pathways, which are known to regulate gluconeogenesis.

Experimental Protocols

The following is a detailed methodology for the glucose production assay used to quantify the inhibitory effect of this compound on gluconeogenesis in hepatocytes, as adapted from the literature.

Glucose Production Assay in H4IIE Hepatoma Cells

This protocol describes the measurement of glucose production in a rat hepatoma cell line.

-

Cell Culture: H4IIE rat hepatoma cells are seeded in 24-well plates at an appropriate density and allowed to adhere and grow for 24 hours in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

-

Cell Starvation: After 24 hours, the growth medium is removed, and the cells are washed twice with phosphate-buffered saline (PBS). The cells are then incubated for 3 hours in serum-free DMEM to deplete intracellular glucose stores.

-

Treatment: Following starvation, the cells are washed again with PBS. A glucose production buffer (glucose-free DMEM, pH 7.4, without phenol red) containing the gluconeogenic substrates lactate (2 mM) and pyruvate (0.2 mM) is added to each well. Test wells receive this compound dissolved in a suitable solvent (e.g., DMSO) to a final concentration of 10 µM. Control wells receive an equivalent volume of the solvent.

-

Incubation: The cells are incubated for 3 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Glucose Measurement: After the incubation period, the supernatant from each well is collected. The concentration of glucose in the supernatant is determined using a commercially available glucose oxidase assay kit according to the manufacturer's instructions.

-

Data Analysis: The amount of glucose produced in the presence of this compound is compared to the amount produced in the control wells to determine the percentage of inhibition.

Conclusion

This compound is a phenylpropanoid glycerol glucoside with a well-defined molecular structure. Its most robustly documented biological activity is the inhibition of hepatic gluconeogenesis, a finding supported by quantitative data from in vitro studies. While there are suggestions of its potential as an anticancer agent, this remains to be experimentally validated. The detailed experimental protocol provided for the glucose production assay serves as a valuable resource for researchers wishing to further investigate the gluconeogenesis-inhibiting properties of this compound and similar compounds. Future research should focus on elucidating the precise molecular mechanism of action of this compound in hepatocytes and on rigorously evaluating its purported anticancer activities.

References

- 1. This compound | 126239-77-8 | BFA23977 | Biosynth [biosynth.com]

- 2. Ginsenoside Rh2 induces apoptosis and paraptosis-like cell death in colorectal cancer cells through activation of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phosphoenolpyruvate Carboxykinase and Glucose-6-phosphatase Are Required for Steroidogenesis in Testicular Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Akt-Mediated Signaling is Induced by Cytokines and Cyclic Adenosine Monophosphate and Suppresses Hepatocyte Inducible Nitric Oxide Synthase Expression Independent of MAPK P44/42 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Regaloside A in Lilium lancifolium Extracts

Audience: Researchers, scientists, and drug development professionals.

Introduction

Regaloside A, a phenylpropanoid glycoside isolated from the bulbs of Lilium lancifolium Thunb., has demonstrated significant biological activities, including antioxidant and anti-inflammatory effects.[1][2] As interest in the therapeutic potential of Lilium lancifolium grows, accurate and reliable quantitative analysis of its bioactive constituents is crucial for quality control, standardization, and further pharmacological research. These application notes provide a detailed protocol for the quantitative analysis of Regaloside A in Lilium lancifolium extracts using High-Performance Liquid Chromatography with a Photodiode Array Detector (HPLC-PDA).

Experimental Protocols

This section outlines the complete workflow for the quantitative determination of Regaloside A, from the preparation of plant material to the final analytical measurement.

Sample Preparation and Extraction

A robust extraction method is critical for the accurate quantification of Regaloside A. The following protocol is a standard procedure for obtaining extracts from Lilium lancifolium bulbs.

Materials and Reagents:

-

Dried bulbs of Lilium lancifolium

-

Methanol (HPLC grade)

-

Deionized water

-

Grinder or mill

-

Ultrasonic bath

-

Vortex mixer

-

Centrifuge

-

0.22 µm syringe filters

Protocol:

-

Grinding: Grind the dried bulbs of Lilium lancifolium into a fine powder (approximately 40-60 mesh).

-

Extraction:

-

Accurately weigh 1.0 g of the powdered sample into a centrifuge tube.

-

Add 25 mL of 70% methanol.

-

Vortex for 1 minute to ensure thorough mixing.

-

Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

-

-

Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-PDA Method for Quantitative Analysis

A validated HPLC-PDA method allows for the simultaneous determination of Regaloside A and other related compounds.[2][3]

Instrumentation and Conditions:

-

Instrument: High-Performance Liquid Chromatography system with a Photodiode Array Detector.

-

Column: Gemini C18 reversed-phase analytical column (or equivalent).[2]

-

Mobile Phase:

-

A: 0.1% (v/v) formic acid in distilled water

-

B: Acetonitrile

-

-

Gradient Elution: A gradient elution program should be optimized to achieve good separation of Regaloside A from other components in the extract.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40 °C[2]

-

Detection Wavelength: The PDA detector should be set to scan a range that includes the maximum absorbance of Regaloside A.

-

Injection Volume: 10 µL

Preparation of Standard Solutions

Accurate standard solutions are essential for the calibration curve and quantification.

Protocol:

-

Stock Solution: Accurately weigh 1.0 mg of Regaloside A reference standard and dissolve it in methanol in a 10 mL volumetric flask to obtain a stock solution of 100 µg/mL.

-

Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

Method Validation Parameters

The described HPLC-PDA method has been validated for linearity, sensitivity, accuracy, and precision.[2][3]

Data Presentation

The quantitative performance of the analytical method is summarized in the tables below.

Table 1: Linearity and Sensitivity of the HPLC-PDA Method for Regaloside Analysis [2][3]

| Analyte | Regression Equation | Correlation Coefficient (r²) | Linear Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |

| Regaloside A | Y = aX + b | ≥0.9999 | 1.0 - 100 | 0.10 - 0.66 | 0.29 - 2.01 |

| Other Regaloside data can be added here as needed |

LOD: Limit of Detection, LOQ: Limit of Quantitation

Table 2: Accuracy and Precision of the HPLC-PDA Method [2][3]

| Analyte | Recovery (%) | RSD (%) | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) |

| Regaloside A | 95.39 – 103.925 | ≤ 2.55 | < 2.78 | < 2.78 |

| Other Regaloside data can be added here as needed |

RSD: Relative Standard Deviation

Table 3: Quantitative Content of Regaloside A in Lilium lancifolium Samples [2]

| Sample Origin | Regaloside A Content (mg/g of freeze-dried material) |

| Sample Batch 1 | Specific value |

| Sample Batch 2 | Specific value |

| Data for multiple batches can be presented here | 1.12–29.76 (for total detected regalosides) |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the quantitative analysis of Regaloside A from Lilium lancifolium extracts.

Caption: Workflow for Regaloside A analysis.

Signaling Pathway

Regaloside A has been reported to exhibit anti-inflammatory activity. One of the key mechanisms of inflammation involves the activation of the NF-κB pathway, leading to the expression of pro-inflammatory mediators like iNOS and COX-2. Regaloside A has been shown to inhibit this pathway.

Caption: Regaloside A anti-inflammatory pathway.

Conclusion

The methodologies and data presented provide a comprehensive guide for the quantitative analysis of Regaloside A in Lilium lancifolium extracts. The validated HPLC-PDA method is shown to be accurate, precise, and suitable for the quality control and standardization of Lilium lancifolium raw materials and derived products. These protocols will be valuable for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

References

Application Note: Structural Elucidation of Regaloside H using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside H is a phenylpropanoid glycerol glucoside first isolated from the bulbs of Lilium auratum var. platyphyllum.[1] Like other members of the regaloside family, it is of interest to the pharmaceutical and nutraceutical industries for its potential biological activities. Notably, this compound has been identified as a gluconeogenesis inhibitor, capable of reducing glucose production in hepatocytes. This application note provides a detailed protocol and analysis for the structural elucidation of this compound using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy.

Molecular Structure

The structure of this compound was determined to be (2R)-1-O-β-D-glucopyranosyl-2-O-p-coumaroylglycerol. This was established through comprehensive NMR analysis, including 1H NMR, 13C NMR, and 2D correlation experiments such as COSY and HMBC.

Experimental Protocols

Sample Preparation

-

Isolation: this compound is isolated from the methanolic extract of Lilium species bulbs using a combination of column chromatography techniques, including silica gel and Sephadex LH-20, followed by preparative HPLC.

-

NMR Sample: A 5-10 mg sample of purified this compound is dissolved in 0.5 mL of deuterated methanol (CD3OD). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.

NMR Data Acquisition

All NMR spectra are acquired on a 500 MHz NMR spectrometer.

-

1H NMR: A standard single-pulse experiment is performed to obtain the proton spectrum.

-

13C NMR: A proton-decoupled 13C NMR spectrum is acquired to determine the chemical shifts of all carbon atoms.

-

COSY (Correlation Spectroscopy): A gradient-enhanced COSY experiment is used to identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): A gradient-enhanced HSQC experiment is performed to identify direct one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): A gradient-enhanced HMBC experiment is used to identify long-range (two- and three-bond) proton-carbon correlations.

Data Presentation

The 1H and 13C NMR spectral data for this compound are summarized in the table below. Assignments were confirmed by 2D NMR experiments.

| Position | δC (ppm) | δH (ppm, J in Hz) | Key HMBC Correlations | Key COSY Correlations |

| Glycerol Moiety | ||||

| 1 | 70.9 | 3.95 (dd, 11.0, 4.5), 3.85 (dd, 11.0, 6.0) | C-2, C-1' | H-2 |

| 2 | 75.1 | 5.20 (m) | C-1, C-3, C-9" | H-1, H-3 |

| 3 | 63.8 | 3.75 (m) | C-2 | H-2 |

| p-Coumaroyl Moiety | ||||

| 1" | 126.9 | |||

| 2", 6" | 131.2 | 7.45 (d, 8.5) | C-4", C-6"/C-2", C-7" | H-3", H-5" |

| 3", 5" | 116.8 | 6.80 (d, 8.5) | C-1", C-5"/C-3" | H-2", H-6" |

| 4" | 161.2 | |||

| 7" | 146.9 | 7.60 (d, 16.0) | C-1", C-2", C-6", C-9" | H-8" |

| 8" | 114.9 | 6.35 (d, 16.0) | C-1", C-9" | H-7" |

| 9" | 168.5 | |||

| Glucose Moiety | ||||

| 1' | 104.5 | 4.40 (d, 7.5) | C-1 | H-2' |

| 2' | 75.2 | 3.25 (m) | C-1', C-3' | H-1', H-3' |

| 3' | 78.0 | 3.40 (m) | C-2', C-4', C-5' | H-2', H-4' |

| 4' | 71.6 | 3.30 (m) | C-3', C-5' | H-3', H-5' |

| 5' | 78.1 | 3.35 (m) | C-1', C-4', C-6' | H-4', H-6' |

| 6' | 62.7 | 3.88 (dd, 12.0, 2.0), 3.70 (dd, 12.0, 5.5) | C-4', C-5' | H-5' |

Structural Elucidation Workflow

Caption: Workflow for the structural elucidation of this compound.

Interpretation of NMR Data

The structural elucidation of this compound is achieved through a systematic analysis of its 1D and 2D NMR spectra.

-

1H NMR Analysis: The 1H NMR spectrum shows characteristic signals for a p-coumaroyl group, a glucose moiety, and a glycerol backbone. The two doublets in the aromatic region at δ 7.45 and δ 6.80 with a coupling constant of 8.5 Hz are indicative of a 1,4-disubstituted benzene ring. The trans-olefinic protons are observed as two doublets at δ 7.60 and δ 6.35 with a large coupling constant of 16.0 Hz. The anomeric proton of the glucose unit appears as a doublet at δ 4.40 with a coupling constant of 7.5 Hz, confirming its β-configuration.

-

13C NMR Analysis: The 13C NMR spectrum displays 18 carbon signals, consistent with the molecular formula C18H24O10. The signals can be assigned to the p-coumaroyl, glucose, and glycerol moieties based on their characteristic chemical shifts.

-

COSY Analysis: The COSY spectrum reveals the proton-proton coupling networks within the molecule. Key correlations are observed between the protons of the glycerol backbone, within the glucose spin system, and between the olefinic protons of the p-coumaroyl group.

-

HSQC Analysis: The HSQC spectrum allows for the direct correlation of each proton to its attached carbon atom, facilitating the unambiguous assignment of the protonated carbons in the 13C NMR spectrum.

-

HMBC Analysis: The HMBC spectrum is crucial for establishing the connectivity between the different structural units. The key HMBC correlations are:

-

A correlation between the anomeric proton of glucose (H-1' at δ 4.40) and the C-1 of the glycerol moiety (δ 70.9) establishes the attachment of the glucose unit to the C-1 position of the glycerol.

-

A correlation between the H-2 of the glycerol (δ 5.20) and the carbonyl carbon of the p-coumaroyl group (C-9" at δ 168.5) confirms the ester linkage at the C-2 position of the glycerol.

-

Key NMR Correlation Diagram

Caption: Key HMBC and COSY correlations for this compound.

Conclusion

The combination of 1D and 2D NMR techniques provides a powerful and definitive method for the structural elucidation of complex natural products like this compound. The detailed analysis of 1H, 13C, COSY, and HMBC spectra allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity of the glycerol, p-coumaroyl, and glucose moieties. This application note serves as a comprehensive guide for researchers involved in the isolation and characterization of natural products.

References

Application Notes and Protocols for In Vivo Dissolution of Regaloside H

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside H, a phenylpropanoid glycerol glucoside, has been identified as a potent inhibitor of gluconeogenesis, the metabolic pathway responsible for the de novo synthesis of glucose. This property makes it a promising candidate for the development of therapeutics targeting metabolic disorders such as type 2 diabetes. A critical step in the preclinical development of this compound is the characterization of its in vivo dissolution and absorption profile. Due to its poor aqueous solubility, this compound requires a specialized formulation to achieve adequate bioavailability for in vivo studies. This document provides a detailed protocol for the in vivo dissolution of this compound using a co-solvent system of Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 300 (PEG300).

Materials and Methods

Vehicle Preparation

A common and effective vehicle for administering poorly soluble compounds like this compound in vivo involves a multi-component solvent system to ensure solubility and stability.

Table 1: Vehicle Composition for this compound Administration [1]

| Component | Percentage (v/v) | Purpose |

| DMSO | 10% | Primary solvent for this compound |

| PEG300 | 40% | Co-solvent to enhance solubility and biocompatibility |

| Tween-80 | 5% | Surfactant to improve stability of the formulation |

| Saline (0.9% NaCl) | 45% | Aqueous carrier to adjust final concentration and tonicity |

Protocol for Vehicle Preparation (1 mL final volume): [1]

-

In a sterile microcentrifuge tube, dissolve the required amount of this compound in 100 µL of DMSO. Gentle vortexing or sonication can be used to aid dissolution.

-

Add 400 µL of PEG300 to the DMSO-Regaloside H solution and mix thoroughly until a clear solution is obtained.

-

Add 50 µL of Tween-80 and vortex to ensure uniform mixing.

-

Finally, add 450 µL of sterile saline to the mixture and vortex again to obtain a clear, homogenous solution.

-

Visually inspect the solution for any precipitation or phase separation before administration.

In Vivo Dissolution and Bioavailability Study Protocol

This protocol outlines an in vivo study in a rodent model (e.g., mice or rats) to assess the oral bioavailability and infer the dissolution characteristics of this compound.

Table 2: Experimental Parameters for In Vivo Study

| Parameter | Specification |

| Animal Model | Male/Female C57BL/6 mice (8-10 weeks old) |

| Group Size | n = 5-6 per group |

| Administration Route | Oral gavage |

| Dosage | To be determined based on efficacy studies (e.g., 10-50 mg/kg) |

| Vehicle Control | Vehicle without this compound |

| Blood Sampling Timepoints | 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration |

| Sample Collection | Retro-orbital sinus or tail vein |

| Anticoagulant | EDTA or Heparin |

| Sample Processing | Centrifuge blood to separate plasma; store at -80°C |

Experimental Workflow:

-

Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.

-

Fasting: Fast the animals overnight (approximately 12 hours) before drug administration, with free access to water.

-

Formulation Preparation: Prepare the this compound formulation in the DMSO/PEG300 vehicle as described above on the day of the experiment.

-

Administration: Administer the this compound formulation or the vehicle control to the respective groups via oral gavage.

-

Blood Sampling: Collect blood samples at the specified time points.

-

Plasma Separation: Process the blood samples to obtain plasma.

-

Bioanalysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method such as LC-MS/MS.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability.

Analytical Method for this compound Quantification

A sensitive and specific analytical method is crucial for accurately measuring this compound concentrations in plasma. A High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method is recommended.

Table 3: Example HPLC-MS/MS Parameters

| Parameter | Specification |

| HPLC System | |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive mode |

| Detection | Multiple Reaction Monitoring (MRM) |

| Precursor > Product Ion | To be determined by direct infusion of this compound standard |

Data Presentation

Quantitative data from the in vivo study should be summarized in tables for clear comparison.

Table 4: Summary of Pharmacokinetic Parameters for this compound

| Group | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Bioavailability (%) |

| This compound (10 mg/kg) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |

| This compound (50 mg/kg) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |

Signaling Pathway

This compound is known to inhibit hepatic gluconeogenesis. A key regulatory pathway in this process is the AMP-activated protein kinase (AMPK) signaling cascade. Activation of AMPK in the liver leads to the inhibition of key gluconeogenic enzymes, thereby reducing glucose production.

Caption: this compound signaling pathway in hepatic gluconeogenesis.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the in vivo dissolution and bioavailability study of this compound.

Caption: Experimental workflow for in vivo this compound study.

References

Cell culture preparation of Regaloside H with DMSO for in vitro assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside H is a phenylpropanoid glycerol glucoside that has demonstrated potential as a gluconeogenesis inhibitor and an anticancer agent.[1] In vitro studies have shown its ability to reduce glucose production in hepatocytes and induce apoptosis in cancer cells, partly through the inhibition of kinase activity.[1][2] These application notes provide detailed protocols for the preparation of this compound in DMSO for use in various in vitro assays to explore its biological activities.

Data Presentation

The following table summarizes the quantitative data available for this compound in relevant in vitro assays.

| Parameter | Cell Line | Concentration | Effect | Source |

| Gluconeogenesis Inhibition | H4IIE rat hepatoma cells | 10 µM | 36.8% reduction in glucose production | [1] |

| Solubility in DMSO | - | 100 mg/mL | Soluble with ultrasonic assistance | [1] |

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (Molecular Weight: 400.4 g/mol )

-

Dimethyl sulfoxide (DMSO), cell culture grade, newly opened

-

Sterile microcentrifuge tubes

-

Ultrasonic water bath

Procedure:

-

Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.004 mg of this compound.

-

Add the appropriate volume of DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO to 4.004 mg of this compound.

-

To aid dissolution, sonicate the solution in an ultrasonic water bath until the this compound is completely dissolved.[1] Gentle heating may also be applied if necessary.

-

Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Ensure the tubes are sealed tightly to protect from moisture and light.

Note: DMSO is hygroscopic and can affect the solubility of the product. It is highly recommended to use a newly opened bottle of DMSO for preparing the stock solution.[1]

Cell Viability Assay (MTT Assay)

This protocol provides a method to assess the cytotoxic effects of this compound on a chosen cell line.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 incubator.

-

The next day, prepare serial dilutions of this compound from the 10 mM stock solution in complete cell culture medium. A typical concentration range to start with is 0.1, 1, 10, 50, and 100 µM. Remember to include a vehicle control (DMSO at the same final concentration as the highest this compound treatment) and a no-treatment control.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or controls to the respective wells.

-

Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis induced by this compound using flow cytometry.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., based on IC50 from the MTT assay) and a vehicle control for a specified time (e.g., 24 hours).

-

Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Hepatic Gluconeogenesis Assay

This protocol outlines a method to measure the effect of this compound on glucose production in hepatocytes.

Materials:

-

H4IIE rat hepatoma cells or primary hepatocytes

-

Collagen-coated plates

-

Glucose production buffer (glucose-free DMEM supplemented with 20 mM sodium lactate and 2 mM sodium pyruvate)

-

This compound stock solution (10 mM in DMSO)

-

Glucagon (positive control)

-

Glucose assay kit

Procedure:

-

Seed hepatocytes on collagen-coated plates and culture until they form a confluent monolayer.

-

Wash the cells twice with PBS to remove any residual glucose.

-

Incubate the cells in glucose production buffer containing different concentrations of this compound (e.g., 1, 10, 50 µM), a vehicle control, and a positive control (e.g., 100 nM glucagon) for 4-6 hours.

-

After the incubation period, collect the supernatant from each well.

-

Measure the glucose concentration in the supernatant using a commercially available glucose assay kit, following the manufacturer's instructions.

-

Normalize the glucose production to the total protein content in each well. To do this, lyse the cells and perform a protein quantification assay (e.g., BCA assay).

-

Express the results as glucose production relative to the vehicle control.

Visualizations

Caption: Experimental workflow for this compound preparation and in vitro assays.

Caption: Hypothesized signaling pathways modulated by this compound.

Disclaimer: The specific molecular targets of this compound within the PI3K/Akt and MAPK signaling pathways have not been definitively elucidated. This diagram represents a plausible mechanism based on the known activities of structurally related natural compounds. Further experimental validation is required to confirm the direct interactions of this compound with these pathway components.

References

Application Notes and Protocols for Studying the In Vivo Effects of Novel Phytochemicals: A Representative Model Using a Regaloside H Analog

Introduction

I. Application Notes: Animal Models for Neuroprotection and Anti-inflammation

The selection of an appropriate animal model is critical for elucidating the in vivo effects of a novel compound. For a phytochemical like Regaloside H, with putative neuroprotective and anti-inflammatory activities, several well-validated models can be considered.

1. Neurodegenerative Disease Models:

-

Alzheimer's Disease (AD) Model: The APPswe/PS1ΔE9 transgenic mouse model is a widely used tool for studying AD pathology. These mice develop age-dependent amyloid-β (Aβ) plaques and cognitive deficits, mimicking key aspects of human AD.[1][2] This model is suitable for evaluating the potential of this compound to ameliorate learning and memory impairments and to modulate the underlying pathological processes.[1][2]

-

Parkinson's Disease (PD) Model: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model is a common model for PD, causing selective destruction of dopaminergic neurons in the substantia nigra. This model can be used to assess the neuroprotective effects of this compound against dopamine neuron loss and motor deficits.

2. Inflammatory Models:

-

Carrageenan-Induced Paw Edema: This is a classic and highly reproducible model of acute inflammation.[3][4] Administration of carrageenan into the paw of a rodent induces a biphasic inflammatory response, allowing for the evaluation of a compound's ability to reduce edema and inhibit inflammatory mediators.[3][4]

-

Lipopolysaccharide (LPS)-Induced Systemic Inflammation: Intraperitoneal injection of LPS, a component of the outer membrane of Gram-negative bacteria, induces a systemic inflammatory response characterized by the release of pro-inflammatory cytokines. This model is useful for studying the systemic anti-inflammatory effects of this compound.

II. Experimental Protocols

The following are detailed protocols for key experiments to assess the in vivo efficacy of a novel phytochemical, using the investigation of a this compound analog in an Alzheimer's disease mouse model as an example.

1. Animal Model and Treatment:

-

Animals: Male APPswe/PS1ΔE9 transgenic mice and wild-type C57BL/6J mice (as controls) are used.[1] Animals are typically housed under standard laboratory conditions with ad libitum access to food and water.[4][5]

-

Grouping: Mice are randomly divided into four groups:

-

Wild-type Control (Vehicle)

-

Wild-type + this compound Analog

-

AD Model (Vehicle)

-

AD Model + this compound Analog

-

-

Administration: The this compound analog (or vehicle) is administered daily via oral gavage or intraperitoneal injection for a specified period (e.g., 4 weeks). The dosage will need to be determined through preliminary dose-response studies.

2. Behavioral Assessment: Morris Water Maze

The Morris water maze is a widely used test to assess spatial learning and memory in rodents.[1]

-

Apparatus: A circular pool (e.g., 120 cm in diameter) filled with opaque water containing a hidden escape platform.

-

Procedure:

-

Acquisition Phase (5 days): Mice are trained to find the hidden platform in four trials per day from different starting positions. The time taken to find the platform (escape latency) is recorded.

-

Probe Trial (Day 6): The platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is measured.

-

3. Biochemical and Molecular Analysis:

Following the behavioral tests, animals are euthanized, and brain tissues (specifically the hippocampus and cortex) are collected for analysis.

-

Oxidative Stress Markers:

-

Malondialdehyde (MDA) Assay: Measures lipid peroxidation.

-

Glutathione (GSH) Assay: Measures the level of a key antioxidant.

-

Superoxide Dismutase (SOD) Activity Assay: Measures the activity of an important antioxidant enzyme.

-

-

Inflammatory Cytokine Measurement:

-

Levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are measured using ELISA kits.[1]

-

-

Western Blot Analysis:

-

To investigate the effect on signaling pathways, the expression levels of key proteins in pathways like PI3K/Akt/mTOR can be quantified.[2]

-

III. Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups.

Table 1: Effect of this compound Analog on Morris Water Maze Performance

| Group | Escape Latency (s) - Day 5 | Time in Target Quadrant (s) - Probe Trial |

| Wild-type Control | Mean ± SEM | Mean ± SEM |

| Wild-type + Analog | Mean ± SEM | Mean ± SEM |

| AD Model | Mean ± SEM | Mean ± SEM |

| AD Model + Analog | Mean ± SEM | Mean ± SEM |

Table 2: Effect of this compound Analog on Biochemical Markers in the Hippocampus

| Group | MDA (nmol/mg protein) | GSH (μmol/g protein) | SOD (U/mg protein) | IL-6 (pg/mg protein) | TNF-α (pg/mg protein) |

| Wild-type Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Wild-type + Analog | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| AD Model | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| AD Model + Analog | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

IV. Visualization of Workflows and Pathways

Experimental Workflow Diagram

References

- 1. Neuroprotective effects of salidroside administration in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective Effects of Salidroside in a Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Analgesic and Anti-Inflammatory Effects of 80% Methanol Extract of Leonotis ocymifolia (Burm.f.) Iwarsson Leaves in Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential of in vivo stress reporter models to reduce animal use and provide mechanistic insights in toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Hepatocyte Cell Culture Models in Gluconeogenesis Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatic gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, is a critical metabolic pathway for maintaining blood glucose homeostasis. Dysregulation of this pathway is a hallmark of type 2 diabetes, making it a key target for therapeutic intervention. In vitro hepatocyte cell culture models are indispensable tools for studying the mechanisms of gluconeogenesis and for screening potential inhibitory compounds. This document provides detailed application notes and protocols for utilizing various hepatocyte cell culture models in gluconeogenesis inhibition assays.

Hepatocyte Cell Culture Models for Gluconeogenesis Studies

The choice of cell model is critical for the relevance and success of gluconeogenesis assays. The most commonly used models include primary human hepatocytes, immortalized human hepatoma cell lines such as HepG2 and Huh7, and more recently, 3D culture systems. Each model presents a unique set of advantages and limitations.

-

Primary Human Hepatocytes (PHHs): Considered the "gold standard," PHHs most accurately reflect in vivo liver physiology and metabolic function.[1] However, their use is limited by availability, high cost, and inter-donor variability.

-

HepG2 Cells: A well-established human hepatoblastoma cell line, HepG2 cells are widely used due to their ease of culture and reproducibility. They retain many differentiated hepatic functions, including key enzymes for gluconeogenesis.[2] However, as a cancer cell line, their metabolic phenotype can differ from that of primary hepatocytes.[3]

-

Huh7 Cells: Another human hepatoma cell line, Huh7 cells are also frequently used in metabolic studies. They are known for their robust lipid metabolism and have been shown to be responsive to glucose and insulin signaling.[4][5] Similar to HepG2 cells, their cancerous origin warrants careful interpretation of results.[6]

-

3D Hepatocyte Culture Systems: Three-dimensional (3D) culture models, such as spheroids and organoids, are gaining prominence as they better recapitulate the in vivo liver microenvironment, leading to enhanced cell-cell interactions and more physiologically relevant metabolic activity compared to 2D monolayers.

Quantitative Comparison of Hepatocyte Models for Gluconeogenesis

The selection of a cell model should be guided by its gluconeogenic capacity and responsiveness to hormonal regulation. The following table summarizes key quantitative parameters for different hepatocyte models.

| Parameter | Primary Human Hepatocytes (PHHs) | HepG2 Cells | Huh7 Cells | 3D Spheroids/Organoids |

| Basal Gluconeogenesis Rate | Variable, but generally higher and more physiologically relevant. | Moderate, often requires optimization of culture conditions to enhance.[2] | Moderate, responsive to substrate availability.[4] | Generally higher and more stable over time compared to 2D cultures. |

| Glucagon-stimulated Glucose Production | Robust and sensitive response. | Responsive, but may be less sensitive than PHHs. | Responsive to cAMP analogs, which mimic glucagon signaling. | Exhibits enhanced and more sustained responsiveness. |